beta-Resorcylic acid (tms)
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Overview
Description
beta-Resorcylic acid (tms) is a chemical compound with the molecular formula C16H30O4Si3 and a molecular weight of 370.66 g/mol . It is a derivative of benzoic acid, where the hydroxyl groups at positions 2 and 4 are replaced by trimethylsilyl groups, and the carboxyl group is esterified with trimethylsilyl . This compound is often used in organic synthesis as a reagent and intermediate .
Preparation Methods
The synthesis of benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of 2,4-dihydroxybenzoic acid with trimethylsilyl chloride under appropriate conditions . The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which facilitates the formation of the trimethylsilyl ether and ester groups . The reaction is usually conducted at room temperature, and the product is purified by distillation or chromatography .
Chemical Reactions Analysis
beta-Resorcylic acid (tms) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2,4-dihydroxybenzoic acid and trimethylsilanol.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include water for hydrolysis, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
beta-Resorcylic acid (tms) is widely used in scientific research, particularly in organic synthesis . It serves as a protecting group for hydroxyl and carboxyl groups, preventing them from reacting under certain conditions . This compound is also used as an intermediate in the synthesis of more complex molecules . In addition, it has applications in the development of pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the protection of hydroxyl and carboxyl groups through the formation of trimethylsilyl ethers and esters . This protection prevents these groups from participating in unwanted reactions, allowing for selective transformations of other functional groups in the molecule . The trimethylsilyl groups can be removed under mild conditions, such as hydrolysis, to regenerate the original hydroxyl and carboxyl groups .
Comparison with Similar Compounds
beta-Resorcylic acid (tms) is similar to other trimethylsilyl-protected compounds, such as:
- Benzoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Benzoic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Benzoic acid, 2,6-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
These compounds share the common feature of having trimethylsilyl groups protecting hydroxyl or carboxyl groups. the position and number of trimethylsilyl groups can affect their reactivity and applications . beta-Resorcylic acid (tms) is unique in its specific substitution pattern, which can influence its use in selective organic transformations .
Properties
CAS No. |
10586-16-0 |
---|---|
Molecular Formula |
C16H30O4Si3 |
Molecular Weight |
370.66 g/mol |
IUPAC Name |
trimethylsilyl 2,4-bis(trimethylsilyloxy)benzoate |
InChI |
InChI=1S/C16H30O4Si3/c1-21(2,3)18-13-10-11-14(16(17)20-23(7,8)9)15(12-13)19-22(4,5)6/h10-12H,1-9H3 |
InChI Key |
VOVIHULKTZBZND-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1=CC(=C(C=C1)C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OC1=CC(=C(C=C1)C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Synonyms |
2,4-Bis[(trimethylsilyl)oxy]benzoic acid trimethylsilyl ester |
Origin of Product |
United States |
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